Cas no 944805-17-8 (Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate)

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate structure
944805-17-8 structure
Product Name:Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
Numéro CAS:944805-17-8
Le MF:C9H11BrN2O3S
Mégawatts:307.164240121841
MDL:MFCD18836517
CID:1000984
Update Time:2025-05-19

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Propriétés chimiques et physiques

Nom et identifiant

    • tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
    • Carbamic acid, N-(4-bromo-5-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester
    • tert-butyl 4-bromo-5-formylthiazol-2-ylcarbamate
    • tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate
    • Carbamic acid, N-(4-bromo-5-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester
    • AK143220
    • 2-Methyl-2-propanyl (4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate
    • JYXJVZYNONJDLM-UHFFFAOYSA-N
    • FCH1621687
    • 2-(Boc-amino)-4-bromo-5-formylthiazole
    • SY046094
    • AX8282649
    • ST24049528
    • (4-bromo-5-formyl-thiazol-2-yl)-carba
    • 1,1-Dimethylethyl N-(4-bromo-5-formyl-2-thiazolyl)carbamate (ACI)
    • Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
    • MDL: MFCD18836517
    • Piscine à noyau: 1S/C9H11BrN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14)
    • La clé Inchi: JYXJVZYNONJDLM-UHFFFAOYSA-N
    • Sourire: O=CC1=C(Br)N=C(NC(OC(C)(C)C)=O)S1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 16
  • Nombre de liaisons rotatives: 4
  • Complexité: 282
  • Surface topologique des pôles: 96.5

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Informations de sécurité

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZC694-100mg
Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
100mg
1026CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZC694-250mg
Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
250mg
2286CNY 2021-05-08
Ambeed
A213647-100mg
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 95%
100mg
$29.0 2025-02-26
Ambeed
A213647-250mg
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 95%
250mg
$39.0 2025-02-26
Ambeed
A213647-1g
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 95%
1g
$108.0 2025-02-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZC694-50mg
Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
50mg
171.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZC694-200mg
Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
200mg
426.0CNY 2021-07-13
Chemenu
CM189721-250mg
tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
250mg
$83 2023-01-07
Chemenu
CM189721-1g
tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
1g
$101 2024-07-19
Chemenu
CM189721-1g
tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
1g
$635 2021-08-05

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 12 h, rt
Référence
Tricyclic fused thiazolopyrazole compounds as allosteric modulators of metabotropic glutamate receptors
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 2 h, rt
Référence
Preparation of substituted [(pyrrolidin-1-yl or piperidin-1-yl)methyl)thiazol-2-yl]acetamides as O-glycoprotein-2-acetamido-2-deoxy-3-D-glucopyranosidase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 12 h, rt
Référence
Tricyclic compounds as mGluR4 modulators and their preparation and use for treatment and prevention of mGluR4-mediated diseases
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 12 h, 0 °C
Référence
Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases
, World Intellectual Property Organization, , ,

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Raw materials

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Preparation Products

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